

# Technical Guide: Physicochemical Profiling & Synthetic Utility of (5-Chloro-2-hydroxyphenyl)thiourea

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## Compound of Interest

Compound Name:	(5-Chloro-2-hydroxyphenyl)thiourea
CAS No.:	89793-06-6
Cat. No.:	B3033161

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## Executive Summary

**(5-Chloro-2-hydroxyphenyl)thiourea** (CAS: 89793-06-6) is a specialized organosulfur intermediate primarily utilized in the synthesis of pharmacologically active benzoxazole derivatives. As a bifunctional scaffold containing both a phenolic hydroxyl group and a thiourea moiety, it possesses unique reactivity patterns that make it a critical building block for heterocyclization. This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, and application in drug discovery, specifically targeting researchers in medicinal chemistry.

## Chemical Identity & Structural Analysis

The compound is an

-substituted thiourea derivative where the nitrogen at position 1 is attached to a 5-chloro-2-hydroxyphenyl ring. Its structure facilitates intramolecular hydrogen bonding between the

phenolic hydroxyl and the thiourea nitrogen or sulfur, influencing its solubility and stability.

Parameter	Data
IUPAC Name	-(5-Chloro-2-hydroxyphenyl)thiourea
CAS Registry Number	89793-06-6
Molecular Formula	C
	H
	ClN
	OS
Molecular Weight	202.66 g/mol
SMILES	<chem>NC(=S)Nc1cc(Cl)ccc1O</chem>
Structural Features	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> • H-Bond Donor: 3 (Phenolic OH, Thioamide NH), NH) • H-Bond Acceptor: 2 (Sulfur, Oxygen) • Lipophilicity (cLogP): ~1.8 (Predicted)

## Physicochemical Profiling

### Solid-State Properties

- Physical State: White to off-white crystalline powder.
- Melting Point: Typically 168–172 °C (decomposition often observed upon melting). Note: Thiourea derivatives often exhibit polymorphism; exact melting ranges depend on solvent of crystallization.
- Thermal Stability: Stable under ambient conditions but susceptible to thermal decomposition >180 °C, releasing H<sub>2</sub>S and forming isothiocyanates or cyanamides.

### Solution Properties & Solubility

The presence of the phenolic hydroxyl group imparts pH-dependent solubility.

- Solubility Profile:
  - High Solubility: DMSO, DMF, DMAc.
  - Moderate Solubility: Methanol, Ethanol (increases significantly with heat).
  - Low/Insoluble: Water, Hexane, Diethyl ether.
- Acidity (pKa):
  - pKa  
(Phenolic -OH): ~9.5 – 10.0.
  - pKa  
(Thiourea -NH-): >13.0.
  - Implication: The compound dissolves readily in aqueous alkaline solutions (e.g., 1M NaOH) due to phenoxide formation.

## Synthesis & Characterization Protocols

### Synthetic Route: The Ammonium Thiocyanate Method

This protocol utilizes the acid-catalyzed rearrangement of the amine salt with ammonium thiocyanate. It is preferred for its operational simplicity and cost-effectiveness.

Reagents:

- 2-Amino-4-chlorophenol (Precursor)[5][8]
- Ammonium thiocyanate (NH  
SCN)
- Concentrated HCl[5][8][9]

- Solvent: Water or Ethanol/Water mixture

#### Protocol:

- Salt Formation: Dissolve 2-amino-4-chlorophenol (10 mmol) in a mixture of water (20 mL) and concentrated HCl (1.5 eq). Warm slightly to ensure complete dissolution of the amine hydrochloride.
- Addition: Add ammonium thiocyanate (15 mmol, 1.5 eq) to the solution.
- Reflux: Heat the reaction mixture to reflux (approx. 90–100 °C) for 4–6 hours.
  - Mechanism:[\[10\]](#)[\[11\]](#) The amine hydrochloride reacts with thiocyanate to form the amine thiocyanate salt, which rearranges upon heating to the corresponding thiourea.
- Work-up: Cool the mixture to room temperature and then to 0–5 °C in an ice bath. The product will precipitate as a solid.
- Purification: Filter the solid, wash with cold water (to remove excess acid and inorganic salts), and recrystallize from Ethanol/Water (1:1) to yield pure **(5-Chloro-2-hydroxyphenyl)thiourea**.

## Spectroscopic Validation

To validate the synthesis, look for these diagnostic signals:

- FT-IR (KBr pellet):
  - 3200–3400 cm<sup>-1</sup>  
: Broad bands corresponding to (OH) and (NH/NH<sub>2</sub>).
  - 1240–1260 cm<sup>-1</sup>

: Strong band for

(C=S) (Thione character).

- H-NMR (DMSO-  
, 400 MHz):
  - 9.0–10.0 ppm (s, 1H): Phenolic -OH (Exchangeable with D  
O).
  - 9.0–9.5 ppm (s, 1H): Thiourea -NH- (Ar-NH-CS).
  - 7.0–8.0 ppm (br s, 2H): Terminal -NH  
protons.
  - 6.8–7.5 ppm (m, 3H): Aromatic protons (Pattern consistent with 1,2,4-substitution).

## Biological Relevance & Applications

### Precursor for Benzoxazole-2-thiones

The primary application of this compound is as a cyclization precursor. Upon heating in the presence of a catalyst (often acid or oxidative conditions), the thiourea sulfur attacks the carbon bearing the phenolic oxygen (or vice versa via intermediate isothiocyanate) to form 5-chlorobenzoxazole-2-thiol (or its thione tautomer).

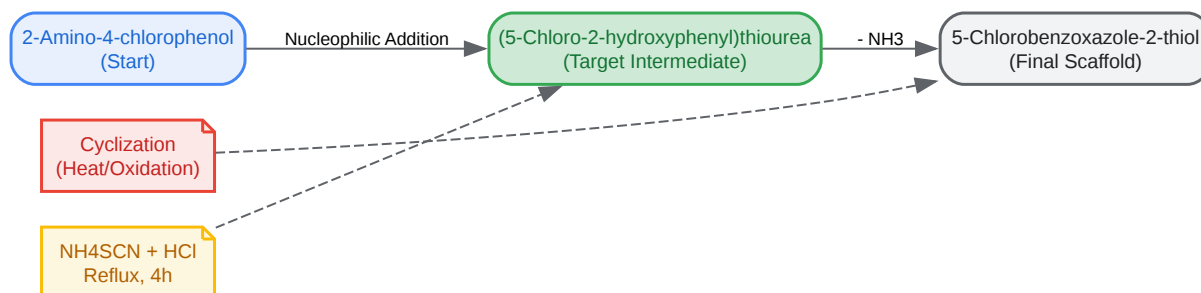
### Pharmacological Potential

- Urease Inhibition: Thiourea derivatives are established inhibitors of urease enzymes. The 5-chloro substitution enhances lipophilicity, potentially improving docking into the enzyme active site compared to the unsubstituted analog.
- Antimicrobial Activity: The free thiourea moiety allows for chelation with metal ions essential for bacterial metabolism, providing bacteriostatic properties.

## Visualizations & Workflows

### Synthesis & Cyclization Pathway

The following diagram illustrates the synthesis of the title compound and its subsequent cyclization to the benzoxazole scaffold.

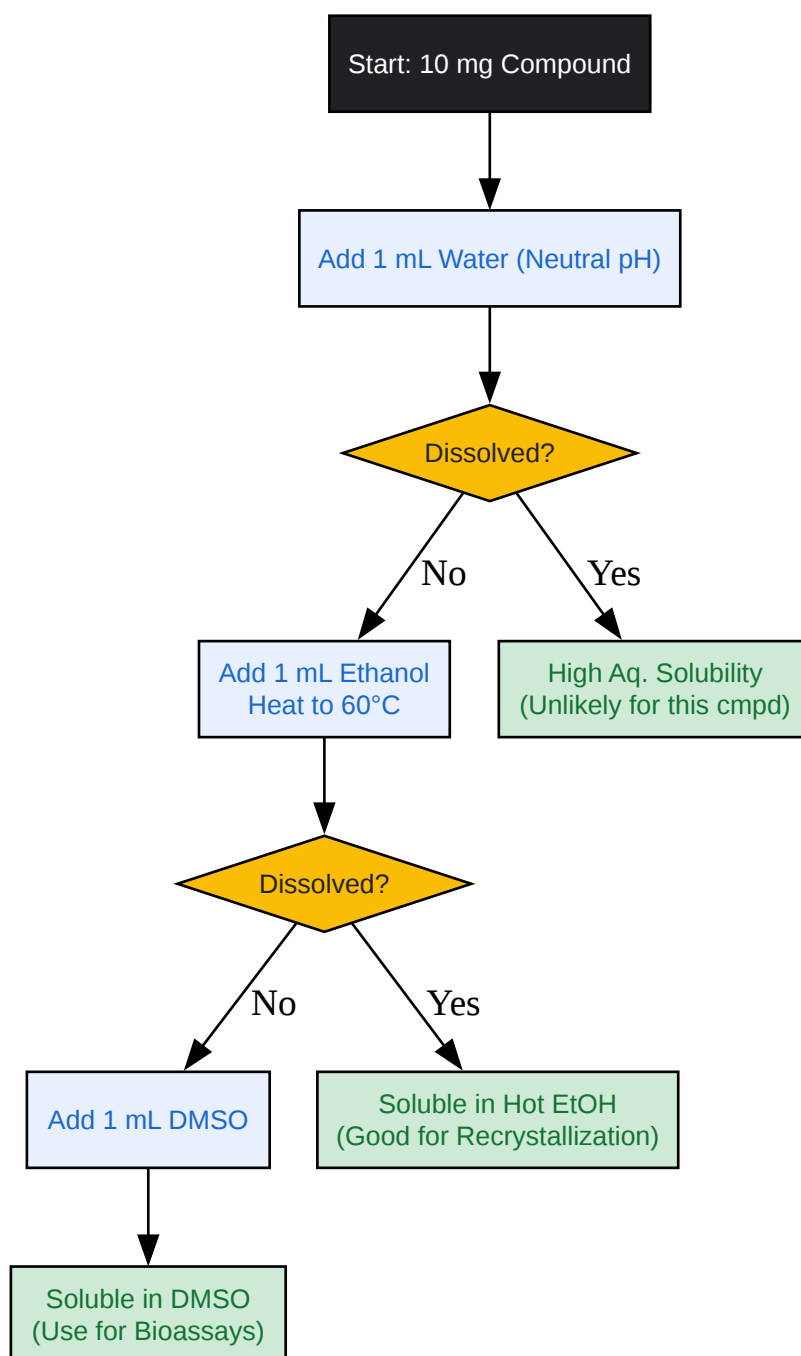


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Caption: Synthetic pathway from aminophenol precursor to benzoxazole scaffold via thiourea intermediate.

## Solubility Testing Workflow

A self-validating protocol for determining the optimal solvent for recrystallization or bioassay.



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Caption: Decision tree for solvent selection based on solubility behavior.

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